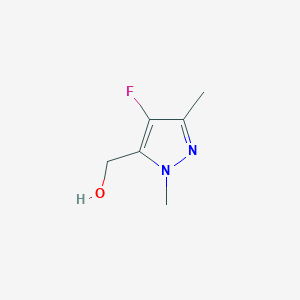
(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 4-position, two methyl groups at the 1 and 3 positions, and a methanol group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-carboxylic acid.
Reduction: Formation of 1,3-dimethyl-1H-pyrazol-5-ylmethanol.
Substitution: Formation of 4-amino-1,3-dimethyl-1H-pyrazol-5-ylmethanol.
Scientific Research Applications
(4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds with target proteins, thereby increasing its binding affinity. The methanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Uniqueness
The presence of the fluorine atom in (4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methanol imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. Additionally, the fluorine atom can influence the compound’s lipophilicity and bioavailability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
(4-fluoro-2,5-dimethylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJFNXXZBJBNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
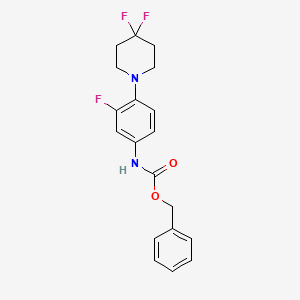
![3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077115.png)
![(2s,4r)-ethyl 2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8077121.png)
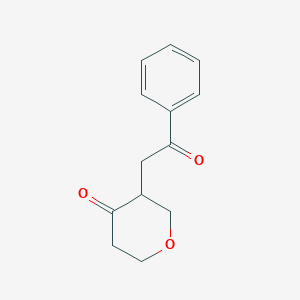

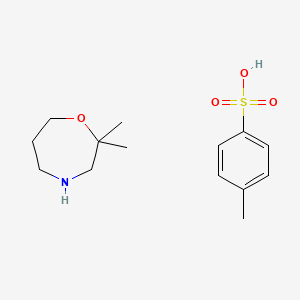
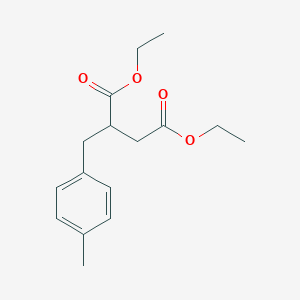
![1'-(tert-butoxycarbonyl)-9-methyl-5H-spiro[imidazo[1,5-a]pyrido[3,2-e]pyrazine-6,3'-pyrrolidine]-7-carboxylic acid](/img/structure/B8077148.png)
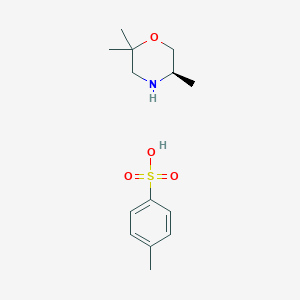
![3-Bromo-2-(fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077161.png)
![3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077168.png)
![2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B8077189.png)
![2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline](/img/structure/B8077203.png)

